molecular formula C10H11NO B14585197 Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- CAS No. 61599-87-9

Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-

Cat. No.: B14585197
CAS No.: 61599-87-9
M. Wt: 161.20 g/mol
InChI Key: ZVARUFDMMLXZBD-UHFFFAOYSA-N
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Description

Acetamide, N-bicyclo[420]octa-1,3,5-trien-7-yl- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- typically involves a multi-step process. One common method starts with the preparation of bicyclo[4.2.0]octa-1,3,5-triene derivatives. This can be achieved through a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated bicyclic compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated bicyclic compounds.

Scientific Research Applications

Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- involves its interaction with specific molecular targets and pathways. The compound can act as an immune modifier, demonstrating antiviral and antitumor activities through the production of endogenous cytokines . Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61599-87-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)acetamide

InChI

InChI=1S/C10H11NO/c1-7(12)11-10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

ZVARUFDMMLXZBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C12

Origin of Product

United States

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